4-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c1-13(2)19(14(3)4)12-6-5-11-18-22(20,21)16-9-7-15(17)8-10-16/h7-10,13-14,18H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTABAJBHYVSQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C14H20ClN3O2S
- Molecular Weight : 319.84 g/mol
- CAS Number : [Not specified in the search results]
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and fluid secretion.
Inhibition of Enzymatic Activity
Sulfonamides, including the compound , exert their effects by mimicking substrates of enzymes, thereby inhibiting their activity. For instance:
- Carbonic Anhydrase Inhibition : Compounds with similar structures have demonstrated significant inhibition of carbonic anhydrase activity, which can be beneficial in treating conditions like glaucoma and edema.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key aspects include:
- Absorption : The presence of the diisopropylamino group suggests enhanced lipophilicity, potentially leading to improved absorption.
- Distribution : Its ability to cross biological membranes may facilitate its action at target sites.
- Metabolism : Similar compounds are often metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Biological Activity Studies
Several studies have been conducted to assess the biological activity of related compounds:
Antiproliferative Activity
A study on substituted phenyl benzenesulfonamides revealed significant antiproliferative effects against various cancer cell lines. The mechanism involved blocking cell cycle progression at the G2/M phase, indicating potential for cancer treatment .
Case Studies
- Cancer Cell Lines : In vitro studies showed that compounds with similar structures exhibited nanomolar antiproliferative activities against multiple cancer cell lines.
- Enzyme Inhibition : Research demonstrated that these compounds could inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
Data Table: Biological Activity Comparison
| Compound Name | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Carbonic Anhydrase | TBD | Inhibition |
| Substituted Phenyl Benzenesulfonamide | Various Cancer Cell Lines | <100 | Antiproliferative |
| 4-Methylumbelliferone | Hyaluronan Synthase | TBD | Inhibition |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Pharmacologically Active Analogues
(a) W-15 and W-18 (Opioid Receptor Ligands)
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
- W-18 : 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide
- Key Differences: Substituents: W-15/W-18 feature a piperidinylidene-phenethyl group, whereas the target compound has a diisopropylamino-alkyne chain. Biological Activity: W-15/W-18 are synthetic opioids with high receptor affinity due to the phenethyl-piperidine scaffold. The target compound’s alkyne chain may reduce opioid activity but improve metabolic stability due to reduced enzymatic cleavage .
(b) NLRP3 Inflammasome Inhibitors
- Example : 4-Chloro-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)benzenesulfonamide
- Key Differences: Substituents: The indacenyl-carbamoyl group provides a bulky aromatic system, contrasting with the flexible alkyne chain in the target compound. Mechanism: The indacenyl derivative inhibits NLRP3 via hydrophobic interactions, while the diisopropylamino-alkyne group may favor alternative binding modes or targets .
Agrochemically Active Analogues
(a) Flusulfamide (Fungicide)
- Structure : 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Key Differences: Substituents: Flusulfamide has electron-withdrawing groups (Cl, NO₂, CF₃) critical for pesticidal activity. The target compound lacks these, suggesting divergent applications. Bioactivity: Flusulfamide’s nitro and trifluoromethyl groups enhance electrophilic reactivity, targeting fungal enzymes. The diisopropylamino-alkyne chain likely renders the target compound inactive in this context .
Crystallographically Characterized Analogues
(a) 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide
- Key Differences :
- Heterocyclic System : The benzisothiazolyl group introduces planar rigidity and hydrogen-bonding capacity, unlike the alkyne chain.
- Crystallographic Properties : The benzisothiazolyl derivative exhibits dense π-π stacking, whereas the target compound’s alkyne may adopt linear conformations, affecting solubility and crystal packing .
Research Implications
- Drug Design: The diisopropylamino-alkyne chain offers a novel scaffold for CNS-targeted drugs, balancing lipophilicity and metabolic stability.
- Safety Profile : Unlike W-15/W-18, the absence of a piperidinylidene group may reduce opioid-related toxicity.
- Synthetic Challenges: The alkyne moiety may require specialized synthesis (e.g., Sonogashira coupling), contrasting with nitro or trifluoromethyl groups in agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
